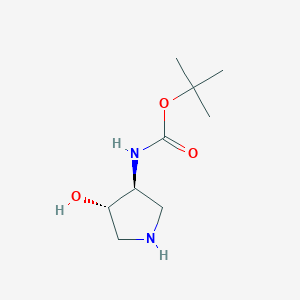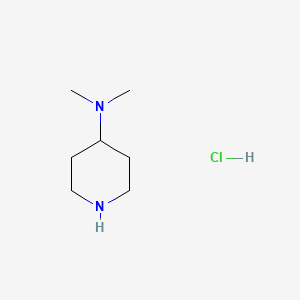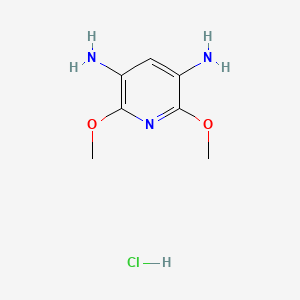
4-Aminostilbene
Descripción general
Descripción
4-Aminostilbene, also known by its CAS Number 834-24-2, is a compound with the molecular formula C14H13N . It belongs to the class of organic compounds known as stilbenes .
Synthesis Analysis
The synthesis of 4-aminostilbene derivatives involves various chemical reactions. For instance, a new unsymmetrical diamine, 4-(2-aminophenoxy)-4′-aminostilbene was successfully synthesized and used to synthesize stilbene-containing sulfonated polyimides .Molecular Structure Analysis
The molecular structure of 4-aminostilbene and its derivatives plays a crucial role in determining their photochemical and photophysical properties. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, which significantly affects the absorption and fluorescence spectra.Chemical Reactions Analysis
4-Aminostilbene undergoes various chemical reactions, including trans to cis photoisomerization and the formation of twisted intramolecular charge-transfer (TICT) states in specific conditions .Physical And Chemical Properties Analysis
Physical properties of 4-Aminostilbene include its molecular formula C14H13N, average mass 195.260 Da, and monoisotopic mass 195.104797 Da . More detailed physical and chemical properties would require specific experimental data .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
4-Aminostilbene has been studied for its potential in nonlinear frequency conversion. Research on single crystals of 4-aminostilbene has highlighted their significant nonlinear optical and electro-optical coefficients, making them candidates for applications in laser technology and electro-optics. The studies emphasize the potential of 4-aminostilbene in enhancing laser radiation through second harmonic generation (Yakovlev, Kalakov, & Poezzhalov, 1997).
Photophysical Properties
The photophysical properties of 4-aminostilbene derivatives have been explored, particularly in terms of fluorescence enhancement. Studies indicate that N-phenyl substitutions to 4-aminostilbene lead to more planar ground-state geometry, redshift in absorption and fluorescence spectra, and higher fluorescence quantum yields. These properties are significant for applications in photochemistry and designing fluorescent materials (Yang, Chiou, & Liau, 2002).
Antioxidant and Antibacterial Activities
4-Aminostilbene has been utilized in synthesizing new azo dyes with notable antioxidant and antibacterial activities. Research shows that azo dyes derived from 4-aminostilbene exhibit higher antioxidant activity than standard antioxidants like ascorbic acid and butylated hydroxytoluene. Additionally, these compounds show antibacterial activity against specific pathogens, making them relevant in the fields of antimicrobial and antioxidant applications (Rezaei-Seresht, Salimi, & Mahdavi, 2019).
Synthesis and Characterization of Membranes
4-Aminostilbene has been used in the synthesis of new materials, such as sulfonated polyimides for polyelectrolyte proton exchange membranes. These membranes, incorporating 4-aminostilbene, exhibit good water uptake capacity, proton conductivity, and hydrolytic stability, indicating their potential use in fuel cell technology (Dhra, Balasubramanian, & Kannan, 2021).
Proton Transfer Dynamics
The role of 4-aminostilbene in understanding proton transfer dynamics has been explored. Studies on hydroxystilbene photoacids, including derivatives of 4-aminostilbene, have provided insights into the dynamics of excited-state proton transfer, which is crucial for understanding photoinduced chemical processes (Lewis et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLSXYJYAKZCT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032168 | |
| Record name | trans-4-Aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminostilbene | |
CAS RN |
4309-66-4, 834-24-2 | |
| Record name | trans-4-Aminostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbenamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















